molecular formula C11H15BrN2O B14006315 Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- CAS No. 23417-39-2

Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)-

Cat. No.: B14006315
CAS No.: 23417-39-2
M. Wt: 271.15 g/mol
InChI Key: QDACXZIAKSCSEG-UHFFFAOYSA-N
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Description

Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)-: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromoethyl group and a xylyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- typically involves the reaction of 3,4-xylyl isocyanate with 2-bromoethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromoethyl group in Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- can undergo nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alkoxides can replace the bromine atom, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the xylyl group. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce functional groups like hydroxyl or carboxyl groups.

    Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of ethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products Formed:

  • Substituted ureas with various functional groups depending on the nucleophile used.
  • Oxidized derivatives with hydroxyl or carboxyl groups.
  • Reduced derivatives with ethyl groups.

Scientific Research Applications

Chemistry: Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- is used as a building block in organic synthesis. Its reactivity allows for the creation of a wide range of derivatives, which can be further utilized in the synthesis of complex molecules.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s derivatives may possess therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry: In the industrial sector, Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- depends on its specific application and the target molecule. In general, the compound may interact with biological macromolecules such as proteins, nucleic acids, or cell membranes. The bromoethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications that alter their function. The xylyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Urea, 1-(2-chloroethyl)-3-(3,4-xylyl)-
  • Urea, 1-(2-iodoethyl)-3-(3,4-xylyl)-
  • Urea, 1-(2-bromoethyl)-3-(2,4-xylyl)-

Comparison:

  • Urea, 1-(2-chloroethyl)-3-(3,4-xylyl)- : Similar in structure but with a chloroethyl group instead of a bromoethyl group. The reactivity and applications may differ due to the different halogen atom.
  • Urea, 1-(2-iodoethyl)-3-(3,4-xylyl)- : Contains an iodoethyl group, which may exhibit different reactivity and biological activity compared to the bromoethyl group.
  • Urea, 1-(2-bromoethyl)-3-(2,4-xylyl)- : The position of the xylyl group is different, which can influence the compound’s properties and reactivity.

Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- is unique due to the specific combination of the bromoethyl and 3,4-xylyl groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

23417-39-2

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

1-(2-bromoethyl)-3-(3,4-dimethylphenyl)urea

InChI

InChI=1S/C11H15BrN2O/c1-8-3-4-10(7-9(8)2)14-11(15)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15)

InChI Key

QDACXZIAKSCSEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCBr)C

Origin of Product

United States

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